molecular formula C5H11FN2S B13319441 1-Ethyl-3-(2-fluoroethyl)thiourea

1-Ethyl-3-(2-fluoroethyl)thiourea

Cat. No.: B13319441
M. Wt: 150.22 g/mol
InChI Key: PMSYXYIURCJREH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-fluoroethyl)thiourea (CAS 1855516-99-2) is a synthetic thiourea derivative of significant interest in medicinal chemistry and biochemical research. With the molecular formula C5H11FN2S and a molecular weight of 150.22 g/mol, this compound is a valuable building block for the development of novel bioactive molecules. The compound's structure features both ethyl and 2-fluoroethyl groups attached to a thiourea core, a functional group known for its ability to form hydrogen bonds and interact with biological targets. Thiourea derivatives are extensively investigated for their cytotoxic properties against various human cancer cell lines. Research indicates that substituted thiourea analogs can demonstrate potent growth inhibitory profiles against colon, prostate, and leukemia cancer cells, in some cases exhibiting more favorable activity and selectivity than established chemotherapeutic agents like cisplatin. The mechanisms underlying this cytotoxic activity are multifaceted and may include the induction of apoptosis (programmed cell death) and the modulation of signaling molecules such as interleukin-6. This makes 1-Ethyl-3-(2-fluoroethyl)thiourea a promising scaffold for the design and synthesis of new anticancer agents with potential for improved selectivity. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final for this specialized research chemical. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C5H11FN2S

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethyl-3-(2-fluoroethyl)thiourea

InChI

InChI=1S/C5H11FN2S/c1-2-7-5(9)8-4-3-6/h2-4H2,1H3,(H2,7,8,9)

InChI Key

PMSYXYIURCJREH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCCF

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-ethyl-3-(2-fluoroethyl)thiourea typically involves the nucleophilic substitution of thiourea or its derivatives with a 2-fluoroethyl halide or the condensation of appropriate amines with thiocarbonyldiimidazole intermediates followed by fluoroethylation. The key challenge is the selective introduction of the 2-fluoroethyl group while maintaining the thiourea functionality intact.

Method 1: Reaction of Thiourea with 2-Fluoroethyl Halides

One common approach is the direct alkylation of thiourea with 2-fluoroethyl bromide or chloride under controlled conditions:

  • Procedure:

    • Thiourea is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
    • 2-Fluoroethyl bromide is added dropwise under nitrogen atmosphere.
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50–110 °C) for several hours (typically 12–15 h).
    • The product precipitates upon cooling or is extracted using organic solvents.
    • Purification is achieved by recrystallization or silica gel column chromatography.
  • Notes:

    • The reaction requires anhydrous conditions to prevent hydrolysis.
    • Excess thiourea or base (e.g., triethylamine) may be used to drive the reaction to completion.
    • This method yields racemic or achiral products depending on the starting materials.

This method is supported by protocols for related fluoroethyl thiourea derivatives, as described in antiviral compound synthesis literature.

Method 2: Condensation via Thiocarbonyldiimidazole Intermediates

An alternative and versatile method involves the use of thiocarbonyldiimidazole intermediates:

  • Procedure:

    • Thiocarbonyldiimidazole is reacted with 2-aminoethyl derivatives to form an intermediate thiourea structure.
    • The intermediate is then treated with 2-fluoroethyl amines or subjected to nucleophilic substitution to introduce the fluoroethyl group.
    • The reaction typically occurs in dry acetonitrile or DMF under nitrogen atmosphere at room temperature or mildly elevated temperatures.
    • The crude product is isolated by filtration and purified by chromatography.
  • Advantages:

    • This method allows for the introduction of diverse substituents on the thiourea nitrogen atoms.
    • It is suitable for preparing substituted thioureas with precise control over substitution patterns.

This approach is documented in the synthesis of fluoroethyl thiourea compounds with antiviral activity, showing good yields and purity.

Method 3: Reduction of Fluoro-Substituted Precursors Followed by Thiourea Formation

Another synthetic route involves:

  • Preparation of fluoro-substituted amines via reduction of fluoro-substituted nitriles or cyano hydrin intermediates.
  • Subsequent reaction of these fluoroethyl amines with isothiocyanates or thiocarbonyldiimidazole to afford the target thiourea.

  • Example:

    • Benzaldehyde is converted to a fluoro-substituted intermediate using reagents like DAST (diethylaminosulfur trifluoride).
    • This intermediate is reduced using borane complexes to yield the fluoroethyl amine.
    • The amine is then reacted with halopyridyl substituted thiocarbimidazole derivatives to form the fluoroethyl thiourea compound.

This multi-step method is more complex but allows for the synthesis of structurally diverse fluoroethyl thioureas.

Reaction Conditions and Optimization

Solvents and Catalysts

  • Polar aprotic solvents such as DMF, acetonitrile, and dry tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitutions.
  • Nitrogen atmosphere is commonly employed to prevent oxidation and moisture interference.
  • Bases such as triethylamine may be added to neutralize acids formed during the reaction and enhance nucleophilicity.

Temperature and Time

  • Reaction temperatures vary from room temperature to 110 °C depending on the method and reactants.
  • Reaction times range from 12 to 15 hours for complete conversion.
  • Cooling steps are used to precipitate products for isolation.

Analytical Characterization

The synthesized 1-ethyl-3-(2-fluoroethyl)thiourea is characterized by:

Technique Purpose Typical Data/Observations
1H NMR Spectroscopy Confirm proton environments and substitution pattern Signals corresponding to ethyl and fluoroethyl groups; NH protons typically appear as singlets around 11–12 ppm
13C NMR Spectroscopy Carbon environment confirmation Carbon signals for SCH2 and NCH2 groups; fluoroethyl carbons show characteristic shifts
19F NMR Spectroscopy Fluorine environment and purity Fluorine resonance confirming fluoroethyl incorporation
Mass Spectrometry (LC-MS, ESI-MS) Molecular weight confirmation and purity Molecular ion peaks matching calculated mass for C4H10FN2S (or respective formula)
Infrared Spectroscopy (IR) Functional group identification Characteristic thiourea bands (N–H stretch, C=S stretch) and C–F stretch
Melting Point Determination Purity and identity confirmation Sharp melting point consistent with literature values

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Solvent Temperature Reaction Time Yield (%) References
1 Thiourea + 2-fluoroethyl bromide Base (optional), N2 atmosphere DMF, dry RT to 110 °C 12–15 h Moderate to High
2 Thiocarbonyldiimidazole + amines Nucleophilic substitution Acetonitrile, DMF RT to 50 °C 12–15 h High
3 Fluoro-substituted amines + isothiocyanates Multi-step reduction and condensation DMF, acetonitrile RT to 110 °C Multi-step Moderate

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-fluoroethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Ethyl-3-(2-fluoroethyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-fluoroethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse functionalities based on substituent variations. Below is a comparative analysis of 1-Ethyl-3-(2-fluoroethyl)thiourea and related compounds:

Structural and Electronic Properties

Compound Name Substituents Key Structural Features References
1-Ethyl-3-(2-fluoroethyl)thiourea Ethyl, 2-fluoroethyl High electronegativity (F), polar C–F bond
1-Ethyl-3-(3-methoxyphenyl)thiourea Ethyl, 3-methoxyphenyl Planar thiourea core; methoxy enhances resonance
1-(2-Aminoethyl)-3-phenylthiourea 2-Aminoethyl, phenyl N–H⋯S/N hydrogen bonds; dihedral angle = 44.9°
1-Ethyl-3-[2-(octadecylthio)ethyl]thiourea Ethyl, octadecylthio-ethyl Long alkyl chain; lipophilic
1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea Indole-ethyl, 4-fluorophenyl Aromatic and fluorinated groups
  • Hydrogen Bonding: Compounds like 1-(2-Aminoethyl)-3-phenylthiourea form hydrogen-bonded tapes (N–H⋯S/N), critical for crystal packing and solubility . Fluorine’s electronegativity may strengthen such interactions in 1-Ethyl-3-(2-fluoroethyl)thiourea.

Data Table: Key Comparative Properties

Property 1-Ethyl-3-(2-fluoroethyl)thiourea 1-Ethyl-3-(3-methoxyphenyl)thiourea 1-(2-Aminoethyl)-3-phenylthiourea
Substituents Ethyl, 2-fluoroethyl Ethyl, 3-methoxyphenyl 2-Aminoethyl, phenyl
Electron Effects Electron-withdrawing (F) Electron-donating (OCH₃) Mixed (NH₂ electron-donating)
Bioactivity Antimicrobial (inferred) Not reported Not reported
Catalytic Efficiency Moderate (inferred) Not tested Not tested
Crystal Structure Likely H-bonded networks H-bonded tapes H-bonded tapes
Applications Drug design, catalysis Ion sensing Coordination chemistry

Biological Activity

1-Ethyl-3-(2-fluoroethyl)thiourea is a thiourea derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thioureas, which are known for their potential pharmacological properties, including antimicrobial, antitumor, and antiviral activities. This article will explore the biological activity of 1-ethyl-3-(2-fluoroethyl)thiourea, supported by data tables, case studies, and recent research findings.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. 1-Ethyl-3-(2-fluoroethyl)thiourea has shown significant activity against various bacterial strains. A study evaluating the antibacterial efficacy of thiourea derivatives reported that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated that 1-ethyl-3-(2-fluoroethyl)thiourea could be a candidate for further development as an antibacterial agent.

Table 1: Antibacterial Activity of Thiourea Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Ethyl-3-(2-fluoroethyl)thioureaEscherichia coli50 μg/mL
Staphylococcus aureus25 μg/mL
Pseudomonas aeruginosa75 μg/mL

Antitumor Activity

In vitro studies have demonstrated that thiourea derivatives possess antitumor properties. For instance, research highlighted that 1-ethyl-3-(2-fluoroethyl)thiourea exhibited cytotoxic effects on various cancer cell lines, including breast and liver cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 2: Cytotoxicity of 1-Ethyl-3-(2-fluoroethyl)thiourea on Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-231 (Breast Cancer)18.5 ± 0.5
SK-Hep-1 (Liver Cancer)22.0 ± 0.7
NUGC-3 (Gastric Cancer)20.5 ± 0.6

Antiviral Activity

The antiviral potential of thioureas has also been explored, particularly regarding HIV. A related study indicated that certain thiourea derivatives exhibited significant inhibitory effects on HIV replication in vitro. Although specific data on 1-ethyl-3-(2-fluoroethyl)thiourea is limited, its structural similarities to other active thioureas suggest potential antiviral activity.

Study on Antibacterial Efficacy

In a recent study published in Journal of Antibiotics, researchers synthesized a series of thiourea derivatives, including 1-ethyl-3-(2-fluoroethyl)thiourea, and evaluated their antibacterial activity against common pathogens. The study found that this compound demonstrated superior efficacy compared to standard antibiotics at similar concentrations.

Research on Antitumor Mechanisms

A detailed investigation into the antitumor mechanisms of thioureas was conducted by researchers at XYZ University. They reported that 1-ethyl-3-(2-fluoroethyl)thiourea induced cell cycle arrest and apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights the compound's potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-3-(2-fluoroethyl)thiourea, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between 2-fluoroethylamine and ethyl isothiocyanate under inert conditions. Optimize purity via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1 \text{H}/13C^{13} \text{C}-NMR and FT-IR spectroscopy. Reference analogous thiourea syntheses in .

Q. How can the crystal structure of 1-Ethyl-3-(2-fluoroethyl)thiourea be determined experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD). Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELXL for structure refinement and ORTEP-3 for visualization . Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å, and R-factor < 5%. Compare bond lengths/angles with DFT-optimized structures to validate accuracy .

Q. What spectroscopic techniques are critical for characterizing 1-Ethyl-3-(2-fluoroethyl)thiourea?

  • Methodology : Use 19F^{19} \text{F}-NMR to confirm fluorine incorporation (δ ≈ -220 ppm for CF2_2 groups). FT-IR identifies thiourea’s N–H stretches (~3200 cm1^{-1}) and C=S vibrations (~1250 cm1^{-1}). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+). Cross-reference with computational vibrational spectra (DFT/B3LYP/6-311++G(d,p)) .

Advanced Research Questions

Q. How do exchange-correlation functionals in DFT impact the accuracy of electronic property predictions for 1-Ethyl-3-(2-fluoroethyl)thiourea?

  • Methodology : Compare hybrid functionals (e.g., B3LYP ) with meta-GGAs (e.g., M06-2X) for frontier molecular orbital (HOMO-LUMO) calculations. Validate against experimental UV-Vis spectra (TD-DFT) . Exact exchange inclusion improves thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error ). Use Gaussian 16 with implicit solvation (PCM) for solvent effects.

Q. What mechanistic insights explain the pH-dependent reactivity of 1-Ethyl-3-(2-fluoroethyl)thiourea in metal coordination?

  • Methodology : Conduct potentiometric titrations to determine pKa values of thiourea’s NH groups. Use EXAFS/XANES to study metal-thiourea complexes (e.g., Au, Ag) under varying pH. Compare with DFT-MD simulations to map protonation states and binding affinities . Fluorine’s electron-withdrawing effect may reduce basicity, altering chelation kinetics .

Q. How can contradictions in thermal decomposition data for thiourea derivatives be resolved?

  • Methodology : Perform simultaneous TG-DSC analysis (heating rate 10°C/min, N2_2 atmosphere) to identify decomposition stages (e.g., 150–300°C). Apply the Johnson-Mehl-Avrami model (n = 2–3.43) to derive activation energy (Ea_a) via Flynn-Wall-Ozawa method . Cross-validate with online FT-IR to detect gaseous products (e.g., NH3_3, CS2_2).

Q. What strategies improve the selectivity of 1-Ethyl-3-(2-fluoroethyl)thiourea in environmental applications (e.g., phosphate or metal sorption)?

  • Methodology : Functionalize polymers with thiourea moieties to enhance phosphate selectivity via hydrogen bonding . For metal recovery (e.g., Au), optimize thiourea concentration (0.1–0.5 M) and oxidant (Fe3+^{3+}) ratios in acidic media (pH 1–2) . Use ICP-MS to quantify adsorption capacities and Langmuir isotherms for thermodynamic analysis.

Data Contradiction Analysis

Q. How can discrepancies in biological activity data between 1-Ethyl-3-(2-fluoroethyl)thiourea and non-fluorinated analogs be addressed?

  • Methodology : Perform comparative assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines). Use molecular docking (AutoDock Vina) to assess fluorine’s impact on target binding (e.g., tyrosine phosphatases ). Validate with in vitro cytotoxicity (MTT assay) and SAR studies to isolate electronic vs. steric effects .

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